2,6-DiaMinopurine Hydrate

Description

Historical Trajectory and Discovery of Non-Canonical Nucleobases in Biological Systems

The central dogma of molecular biology long rested on the foundation of four canonical nucleobases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) in DNA. However, the discovery of non-canonical or modified bases has expanded this view, revealing a greater chemical diversity in the storage of genetic information. oup.comoup.com A landmark discovery in this area was the identification of 2,6-diaminopurine (B158960) (DAP), also known as 2-aminoadenine, completely replacing adenine in the genome of the cyanophage S-2L, a virus that infects cyanobacteria. oup.comoup.comicjs.usnih.gov This finding, first reported in the late 1970s, demonstrated that a viable and functional genome could utilize an alternative building block, challenging the universality of the A-T and G-C pairing rule. oup.comicjs.usacs.org

The existence of DAP in the S-2L phage is not a random quirk of nature but a strategic advantage. wikipedia.org The substitution provides the virus with a mechanism for host evasion. wikipedia.org Furthermore, the incorporation of DAP leads to enhanced thermal stability of the viral DNA. icjs.us This stability is a direct result of the unique base pairing of DAP with thymine. Unlike the two hydrogen bonds formed between adenine and thymine, the DAP-thymine (DAP-T) pair forms three hydrogen bonds. icjs.uswikipedia.orgresearchgate.net This discovery of a naturally occurring, alternative genetic system has spurred decades of research into the biosynthesis, incorporation, and functional advantages of non-canonical bases, broadening our understanding of the potential for diverse life chemistries. icjs.usresearchgate.net

Fundamental Role of 2,6-Diaminopurine as an Adenine Analog in Nucleic Acid Architectures

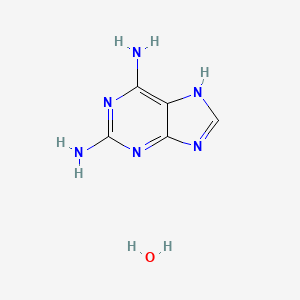

As an analog of adenine, 2,6-diaminopurine possesses the fundamental purine (B94841) structure but is distinguished by an additional amino group at the C2 position. wikipedia.orgnih.gov This seemingly minor modification has profound consequences for nucleic acid architecture. The extra amino group facilitates the formation of a third hydrogen bond with its complementary base, thymine (or uracil (B121893) in RNA), a feature that significantly increases the stability of the DNA or RNA duplex. oup.comacs.orgnih.govoup.com

This enhanced stability is quantifiable through the melting temperature (Tm) of nucleic acid duplexes. The incorporation of DAP can increase the Tm by approximately 1–2°C per modification. oup.comacs.org This property is invaluable in numerous molecular biology applications, including polymerase chain reaction (PCR) and the design of hybridization probes, where increased stability leads to greater specificity and efficiency. oup.comoup.com

Beyond thermal stability, the introduction of DAP alters the structural landscape of the double helix. It imparts features such as a modified minor groove width and can disrupt the typical spine of hydration. oup.comresearchgate.netnih.gov These structural changes can influence the local flexibility of the DNA and affect how proteins and small molecules recognize and interact with the nucleic acid. oup.comnih.gov Consequently, DAP serves as a critical tool for investigating the intricacies of DNA-ligand recognition and the structural determinants of protein-DNA binding. oup.comresearchgate.netnih.gov

Overview of Interdisciplinary Research Domains for 2,6-Diaminopurine Hydrate (B1144303)

The unique properties of 2,6-diaminopurine, often utilized in its hydrated form in research, have made it a valuable compound across a spectrum of scientific disciplines.

In the field of synthetic biology and nanotechnology , DAP is a key component in the construction of artificial genetic systems and robust DNA-based nanostructures. nih.govspringernature.comlimes-institut-bonn.de The ability to engineer DNA with enhanced stability by incorporating DAP allows for the creation of novel nano-architectures and functional devices, such as DNA origami, with potential applications in nanorobotics and nanomedicine. nih.govlimes-institut-bonn.de

In therapeutics , 2,6-diaminopurine and its derivatives are actively investigated for their potential as antiviral and anticancer agents. ontosight.ai By acting as a purine analog, it can interfere with DNA synthesis in rapidly dividing cells, such as cancer cells or pathogens. ontosight.ai Furthermore, DAP has shown remarkable efficacy in promoting the read-through of UGA premature stop codons, which are responsible for a significant percentage of genetic diseases like cystic fibrosis and hemophilia. ashpublications.orgnih.govnih.govresearchgate.net This has opened promising avenues for developing treatments for nonsense mutation-based disorders. nih.govnih.gov

The study of DAP also has implications for astrobiology . The discovery of 2,6-diaminopurine in meteorites suggests it may have formed extraterrestrially. wikipedia.orgspringernature.com This, combined with its role in the S-2L phage, supports the hypothesis that life beyond Earth might not be restricted to the canonical four bases, broadening the scope of what constitutes a viable genetic system. springernature.com Research also suggests DAP could have played a role in the origin of life by enhancing the stability and repair of early nucleic acids under prebiotic conditions. springernature.com

The diverse applications of 2,6-diaminopurine are summarized in the interactive table below.

| Research Domain | Specific Application | Key Research Finding |

| Synthetic Biology | Creation of artificial genetic systems. | Demonstrates the viability of expanded genetic alphabets. springernature.com |

| DNA Nanotechnology | Construction of stable DNA nanostructures. | DAP substitution enhances the mechanical and conformational properties of dsDNA for building nanodevices. nih.govlimes-institut-bonn.de |

| Therapeutics | Antiviral and anticancer agent development. | As a purine analog, it can interfere with the DNA synthesis of rapidly dividing cells. ontosight.ai |

| Therapeutics | Correction of nonsense mutations (e.g., UGA). | DAP can promote ribosomal read-through, restoring function in genetic diseases like cystic fibrosis. nih.govnih.gov |

| Astrobiology | Model for alternative life chemistries. | Its extraterrestrial detection and use in phages suggest life may not be limited to canonical bases. wikipedia.orgspringernature.com |

| Molecular Biology | Enhancing DNA hybridization probes. | Increases thermal stability (Tm) and selectivity of probes. oup.comoup.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7H-purine-2,6-diamine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6.H2O/c6-3-2-4(9-1-8-2)11-5(7)10-3;/h1H,(H5,6,7,8,9,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKADKJJNEZZNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Biophysical Characterization of 2,6 Diaminopurine Hydrate Modified Nucleic Acids

Thermodynamic and Kinetic Analyses of Base Pairing and Duplex Formation

The incorporation of 2,6-diaminopurine (B158960) into oligonucleotides profoundly influences the thermodynamics and kinetics of duplex formation. This is primarily attributed to its enhanced base-pairing capabilities compared to adenine (B156593).

Elucidation of Watson-Crick Hydrogen Bonding Modalities in D·T and D·U Pairs

Unlike the canonical adenine-thymine (A·T) base pair, which is stabilized by two hydrogen bonds, the 2,6-diaminopurine-thymine (D·T) pair forms three hydrogen bonds. nih.govresearchgate.net The additional hydrogen bond arises from the presence of an amino group at the 2-position of the purine (B94841) ring of DAP, which acts as a hydrogen bond donor to the carbonyl group at the 2-position of thymine (B56734). nih.govnih.gov This three-hydrogen-bond configuration mimics the stability of a guanine-cytosine (G·C) pair. genelink.com Similarly, when paired with uracil (B121893) (U) in RNA, DAP also forms three hydrogen bonds, resulting in a more stable D·U pair compared to the canonical A·U pair. researchgate.netnih.gov This enhanced hydrogen bonding is a cornerstone of the stabilizing effects observed in DAP-modified nucleic acids.

Quantitative Assessment of Duplex Thermal Stability (Tm) Enhancement

The increased number of hydrogen bonds in D·T and D·U base pairs directly translates to enhanced thermal stability of nucleic acid duplexes. The melting temperature (Tm), the temperature at which half of the duplex DNA dissociates, is a key measure of this stability. The substitution of adenine with 2,6-diaminopurine has been shown to increase the Tm of a duplex. The magnitude of this increase is sequence-dependent but is typically in the range of 1-3°C per DAP modification. biomers.netnih.govidtdna.com For instance, some studies have reported a Tm increase of approximately 3°C per substitution. genelink.combiomers.net This stabilization is a significant feature of DAP-modified oligonucleotides, making them valuable in applications requiring high-affinity binding.

Table 1: Enhancement of Duplex Thermal Stability (Tm) with 2,6-Diaminopurine Substitution

| Modification | Reported ΔTm per Substitution (°C) | Reference |

|---|---|---|

| 2,6-Diaminopurine | ~3 | genelink.combiomers.net |

| 2,6-Diaminopurine | 1.5 - 1.8 | nih.gov |

| 2,6-Diaminopurine | 1 - 2 | idtdna.com |

Contributions of 2,6-Diaminopurine to Free Energy Changes in Nucleic Acid Hybridization

The enhanced thermal stability imparted by 2,6-diaminopurine is a reflection of more favorable thermodynamics of hybridization. The formation of the third hydrogen bond in D·T and D·U pairs contributes to a more negative Gibbs free energy change (ΔG°) for duplex formation, indicating a more spontaneous and stable association of the complementary strands. mdpi.com Studies have shown that the substitution of adenine with 2,6-diaminopurine can increase the -ΔG° by approximately 1 kcal·mol⁻¹ or less. mdpi.com This increased stability arises from a more favorable enthalpy change (ΔH°) associated with the additional hydrogen bond, which outweighs the entropic cost (ΔS°) of ordering the strands into a duplex.

Table 2: Relative Stability of Base Pairs in a DNA Duplex

| Order of Stability | Reference |

|---|---|

| G•C > D•T ≈ I•C > A•T > G•T > I•T | mdpi.comdoaj.org |

Contextual Influences on Base Pairing Fidelity and Mismatch Discrimination

The increased stability of the D·T Watson-Crick base pair also leads to improved mismatch discrimination. nih.gov Because the correct D·T pairing is significantly more stable than potential mismatches involving DAP, the energetic penalty for a mismatch is greater than that for a corresponding A·T pair. This results in higher fidelity of base pairing. The order of stability for various pairings with DAP has been investigated, showing that the D:T pair is the most stable, followed by other pairings which are significantly less stable. nih.govoup.com This property is particularly advantageous in applications such as probe-based assays and diagnostics, where distinguishing between closely related sequences is critical.

Conformational Dynamics and Helical Architectures

Beyond its thermodynamic effects, the incorporation of 2,6-diaminopurine can also induce subtle but significant alterations in the conformational dynamics and helical architecture of nucleic acids, particularly concerning the minor groove.

Investigations of Alterations in DNA Minor Groove Width and Depth

The 2-amino group of 2,6-diaminopurine, which is responsible for the third hydrogen bond with thymine, protrudes into the minor groove of the DNA double helix. nih.gov This additional exocyclic amino group in the minor groove can alter its width and depth. nih.govnih.gov The presence of the purine 2-amino group is correlated with an expansion of the minor groove compared to A·T-rich sequences, which tend to have narrow minor grooves. nih.govresearchgate.net This alteration of the minor groove geometry can have significant consequences for the interaction of DNA with proteins and small molecules that recognize and bind to this region. nih.govnih.gov For example, the altered groove width can impede the binding of proteins that rely on a specific minor groove architecture for recognition. nih.gov

Analysis of the Disruption and Reorganization of the Minor Groove Spine of Hydration

The incorporation of 2,6-diaminopurine (DAP) into nucleic acid duplexes significantly perturbs the structure of the minor groove and its associated "spine of hydration." nih.govnih.govoup.com This spine, a well-ordered network of water molecules, is a critical feature for the stability and recognition of B-form DNA. The introduction of the 2-amino group of DAP into the minor groove sterically and electrostatically disrupts this organized water structure. nih.govnih.govoup.com

The additional amino group in DAP acts as a hydrogen bond donor, altering the hydrogen bonding patterns within the minor groove. This leads to a reorganization of the water molecules, moving them from their ordered positions. The result is a disruption of the continuous spine of hydration that is characteristic of A-T rich regions in canonical B-DNA. nih.govnih.govoup.com This alteration of the minor groove's hydration has profound implications for the local and global properties of the nucleic acid duplex.

Characterization of Local Flexibility and Global Helix Deformability in DNA and RNA

The DAP•T base pair has been shown to affect the local flexibility of DNA, making the helix more rigid and impeding its interaction with proteins that induce bending. nih.govnih.govoup.com Atomic force microscopy (AFM) and magnetic tweezer (MT) nanomechanical assays have demonstrated that DAP substitution increases the flexural rigidity of double-stranded DNA (dsDNA). nih.gov This increased stiffness is reflected in a longer persistence length, meaning the DNA is less easily bent. nih.gov The altered minor groove resulting from DAP incorporation also contributes to this reduced flexibility by creating steric hindrance. nih.gov

Study of Helical Transitions Induced by 2,6-Diaminopurine Incorporation (e.g., B-form to A-form)

The incorporation of 2,6-diaminopurine can influence the conformational preferences of nucleic acid helices, particularly the transition between the B-form and A-form. While a duplex formed between DNA modified with DAP and a complementary DNA strand generally adopts the B-form, it has been observed to transition to the A-form under conditions of high salt concentration. acs.orgnih.gov

Furthermore, NMR and circular dichroism studies have revealed that a duplex between a DAP-modified DNA strand and a complementary RNA strand adopts an A-form conformation. acs.orgnih.gov This suggests that the presence of DAP can favor the more compact A-form helix, which is the native conformation of RNA duplexes. The ability of DAP to influence these helical transitions highlights its significant impact on the global structure of nucleic acids.

Advanced Spectroscopic and Imaging Methodologies

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques for elucidating the structural consequences of incorporating 2,6-diaminopurine into nucleic acids. NMR studies have been instrumental in confirming the formation of three hydrogen bonds in DAP•T base pairs and in characterizing the conformational changes in the sugar-phosphate backbone and minor groove width. acs.orgnih.gov 13C NMR spectra have been used to confirm the stability of the 2,6-diaminopurine molecule itself under various conditions. researchgate.net

Circular dichroism spectroscopy provides valuable information about the global helical structure of nucleic acids. CD studies have been employed to monitor the B-to-A form transition in DAP-modified DNA duplexes in response to changes in salt concentration. acs.orgnih.gov The distinct CD spectra of B-form and A-form DNA allow for the characterization of these conformational changes. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopic Studies of Excited State Dynamics

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are key methods for investigating the excited state dynamics of 2,6-diaminopurine and its nucleosides. rsc.orgrsc.org Studies have shown that both 2,6-diaminopurine and its 2'-deoxyribonucleoside are significantly photostable to UV radiation. rsc.orgrsc.org Upon excitation, the initially populated ¹ππ* state branches into two relaxation pathways. rsc.orgrsc.org

Femtosecond transient absorption measurements have revealed that one pathway involves rapid internal conversion to the ground state within picoseconds, while the other involves a combination of nonradiative internal conversion and fluorescence emission. rsc.orgrsc.org The fluorescence quantum yields have been determined to be 0.037 for 2,6-diaminopurine and 0.008 for its 2'-deoxyribonucleoside, indicating that most of the excited state population decays through non-radiative pathways. rsc.org

Resonance-Enhanced Multiphoton Ionization (REMPI) and IR-UV Hole Burning Spectroscopy

Resonance-Enhanced Multiphoton Ionization (REMPI) and IR-UV hole burning spectroscopy have been utilized to study the tautomer-specific excited state dynamics of 2,6-diaminopurine in the gas phase. researchgate.netnih.govchemrxiv.orgchemrxiv.org These techniques have allowed for the differentiation between the 9H and 7H tautomers of 2,6-diaminopurine, revealing that they exhibit different electronic relaxation mechanisms. researchgate.netnih.govchemrxiv.orgchemrxiv.org

The research indicates that the 9H tautomer has a small barrier to ultrafast relaxation, while the 7H tautomer has a larger barrier to reach a conical intersection and exhibits a significant triplet yield. researchgate.netnih.govchemrxiv.orgchemrxiv.org These findings provide a detailed picture of the intrinsic photophysical properties of 2,6-diaminopurine, which are fundamental to understanding its behavior in more complex biological systems.

Femtosecond Transient Absorption Spectroscopy for Photophysical Processes

Femtosecond transient absorption spectroscopy has been instrumental in elucidating the ultrafast excited-state dynamics of 2,6-diaminopurine (2,6-DAP) and its derivatives, providing critical insights into their photostability. Studies on 2,6-DAP and its 2'-deoxyribonucleoside (26DAP-d) in aqueous solutions have revealed that these molecules are remarkably photostable upon exposure to UV radiation. nih.govicm.edu.pl This photostability is crucial for its potential role in prebiotic chemistry, where it could have survived intense UV fluxes. nih.govicm.edu.pl

Upon excitation with UV light, the lowest energy 1ππ* state is populated. nih.govicm.edu.pl From this excited state, the molecule follows two primary relaxation pathways to return to the ground state. These pathways are identified as the C2- and C6-relaxation coordinates. nih.govicm.edu.pl A significant portion of the excited state population decays nonradiatively through a nearly barrierless conical intersection within picoseconds, a process that efficiently dissipates the absorbed UV energy as heat, thus preventing photochemical reactions that could damage the molecule. nih.govicm.edu.pl

The remaining population relaxes through a combination of nonradiative internal conversion and fluorescence emission. nih.govicm.edu.pl The lifetimes of these processes vary depending on the specific tautomer (N9 or N7) of 2,6-DAP and whether it is the free base or the nucleoside. nih.govicm.edu.pl For instance, the fluorescence quantum yields are relatively low, indicating that nonradiative decay pathways are dominant. nih.govicm.edu.pl This efficient and rapid dissipation of energy is a key factor in the high photostability of 2,6-DAP. nih.gov

Table 1: Excited State Relaxation Parameters for 2,6-Diaminopurine (26DAP) and its 2'-Deoxyribonucleoside (26DAP-d)

| Compound | Tautomer | Relaxation Coordinate | Decay Time Constant | Fluorescence Quantum Yield |

|---|---|---|---|---|

| 26DAP | N/A | C6-coordinate | 0.7 ps | 0.037 |

| 26DAP-d | N/A | C6-coordinate | 1.1 ps | 0.008 |

| 26DAP | N9 | C2-coordinate | 43 ps | N/A |

| 26DAP | N7 | C2-coordinate | 1.8 ns | N/A |

| 26DAP-d | N/A | C2-coordinate | 70 ps | N/A |

Single Crystal X-ray Diffraction and Electron Diffraction Analyses of Cocrystals

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic arrangement in crystalline solids. This method has been applied to study multicomponent crystals of 2,6-diaminopurine, providing detailed insights into its supramolecular chemistry. One such study investigated the structure of a salt hydrate (B1144303) formed between 2,6-diaminopurine and 2,2′-thiodiacetic acid. nih.gov Although technically a salt due to proton transfer, such multicomponent crystals are often discussed in the broader context of cocrystals.

The analysis revealed a monoclinic crystal system with the space group C2/c. The crystal structure is composed of a protonated 2,6-diaminopurine cation (Hdap+), a doubly deprotonated 2,2′-thiodiacetic acid anion (tda2–), and water molecules of crystallization. nih.gov The asymmetric unit contains one Hdap+ cation, half of a tda2– anion, and one water molecule. These components are held together by an extensive network of hydrogen bonds, forming complex supramolecular architectures. nih.govresearchgate.net In the crystal packing, pairs of diaminopurinium ions exhibit strong anti-parallel π-π stacking interactions. researchgate.net

Electron diffraction is another technique used for crystal structure determination, which is particularly useful for studying very small crystals that are not suitable for conventional X-ray diffraction. While no specific studies on the electron diffraction of 2,6-diaminopurine hydrate cocrystals have been reported, the technique offers a complementary approach to X-ray diffraction. Electron diffraction interacts with the electrostatic potential within the crystal, which can be advantageous for accurately locating hydrogen atoms.

Table 2: Crystallographic Data for the 2,6-Diaminopurine and 2,2′-Thiodiacetic Acid Salt Hydrate

| Parameter | Value |

|---|---|

| Chemical Formula | (C5H7N6+)2(C4H4O4S2-)·2H2O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.909(3) |

| b (Å) | 8.0160(16) |

| c (Å) | 15.009(3) |

| β (°) | 108.898(7) |

| Volume (ų) | 1924.5(7) |

| Z | 4 |

Nanomechanical Probing of Supercoiled DNA Containing 2,6-Diaminopurine

The incorporation of 2,6-diaminopurine (DAP) in place of adenine in DNA has significant effects on the nanomechanical properties of the double helix, particularly in supercoiled structures. DAP forms three hydrogen bonds with thymine, in contrast to the two formed by adenine, which enhances the thermal stability of the DNA duplex. Nanomechanical studies using techniques such as atomic force microscopy and magnetic tweezers have revealed that this substitution also alters the structural and mechanical characteristics of DNA.

Single-molecule experiments have shown that DNA containing DAP exhibits increased flexural rigidity. mdpi.com This increased stiffness is reflected in a longer persistence length. mdpi.com When subjected to negative supercoiling and tension, both unmodified and DAP-substituted DNA can transition from the canonical right-handed B-form to a left-handed L-form helix. researchgate.netresearchgate.net However, the mechanical properties of these forms differ. Left-handed DAP-substituted DNA is found to be twice as stiff as unmodified left-handed DNA. researchgate.netresearchgate.net

These findings indicate that the substitution of adenine with 2,6-diaminopurine leads to distinct mechanical characteristics in DNA at physiological levels of negative supercoiling and tension. researchgate.netresearchgate.net The altered hydrogen bonding and base stacking in DAP-containing DNA influence the partitioning and conformations of different helical states. researchgate.netresearchgate.net The ease of the B-to-L transition, even in the stiffer DAP-substituted DNA, may have biological implications, potentially preventing complex topological rearrangements in genomic DNA that would otherwise require enzymatic intervention. researchgate.netresearchgate.net

Table 3: Comparison of Mechanical Properties of Unmodified and DAP-Substituted DNA

| Property | Unmodified DNA | DAP-Substituted DNA |

|---|---|---|

| Base Pairing with Thymine | 2 Hydrogen Bonds | 3 Hydrogen Bonds |

| Flexural Rigidity | Lower | Higher |

| Persistence Length of B-form | Shorter | Longer |

| Stiffness of L-form | Less Stiff | Twice as Stiff |

| B-to-L Transition under Tension | Occurs | Occurs |

Enzymatic Interactions and Biological Processing Mechanisms

Substrate Specificity and Catalytic Efficiency of Nucleic Acid Polymerases

The triphosphate form of 2,6-diaminopurine (B158960) serves as a substrate for various nucleic acid polymerases, allowing for its enzymatic incorporation into DNA and RNA. However, its acceptance and the subsequent efficiency and fidelity of synthesis vary among different types of polymerases.

Acceptance of 2,6-Diaminopurine Triphosphate by DNA- and RNA-Dependent Polymerases

2,6-Diaminopurine deoxynucleoside triphosphate (dDTP or dZTP) and the corresponding ribonucleoside triphosphate (ZTP) are recognized as substrates by a variety of polymerases. nih.gov Heat-stable DNA polymerases, such as Taq polymerase, readily accept dDTP, enabling the synthesis of DNA fragments where adenine (B156593) (A) is completely replaced by DAP. nih.gov Similarly, RNA polymerases from bacteriophages T3 and T7 can utilize ZTP, treating it as a functional analogue of adenosine (B11128) triphosphate (ATP) during transcription. nih.govwikipedia.org

Systematic studies have revealed differential acceptance among polymerases. For instance, human RNA polymerase II (hRNAPII) and T7 RNA polymerase both incorporate the analogue, but with differing efficiencies. ebi.ac.uk Furthermore, some viral polymerases exhibit a specialized capacity for utilizing this modified nucleotide. The DNA polymerase DpoZ, from the vibriophage ϕVC8, efficiently synthesizes DNA using dZTP, achieving complete strand synthesis at concentrations one to two orders of magnitude lower than what is required for the analogous reaction with dATP. researchgate.net This highlights an evolutionary adaptation for a genome that naturally utilizes DAP. researchgate.net Engineered DNA polymerases have also been shown to incorporate ATP derivatives with modifications at the 2-position, including the amino group characteristic of DAP. nih.gov

| Polymerase | Type | Substrate | Observed Acceptance |

|---|---|---|---|

| Taq Polymerase | DNA-dependent DNA Polymerase | dDTP | Readily accepted. nih.gov |

| T3 RNA Polymerase | DNA-dependent RNA Polymerase | ZTP | Recognized and incorporated. nih.gov |

| T7 RNA Polymerase | DNA-dependent RNA Polymerase | ZTP | Recognized and incorporated, but with inhibitory effects on transcription. ebi.ac.uk |

| Human RNA Polymerase II | DNA-dependent RNA Polymerase | ZTP | Recognized and incorporated, but with severe blockage of transcription. ebi.ac.uk |

| DpoZ (Vibriophage ϕVC8) | DNA-dependent DNA Polymerase | dZTP | High efficiency and specificity for dZTP over dATP. researchgate.net |

Fidelity and Error Rates of Polymerases during 2,6-Diaminopurine Incorporation

The incorporation of DAP generally proceeds with high fidelity, largely due to its ability to form three stable hydrogen bonds with thymine (B56734) (T) or uracil (B121893) (U) in a Watson-Crick geometry. nih.gov Systematic investigations into the effects of DAP on the fidelity of DNA transcription have shown that it has no mutagenic consequences when incorporated by purified T7 RNA polymerase or by human RNA polymerase II in vitro and in human cells. ebi.ac.ukresearchgate.net

While DAP preferentially pairs with thymine, the potential exists for it to form a wobble base pair with cytosine (C). However, studies have shown that even under conditions that might favor misincorporation, such as the absence of UTP, the formation of a Z-C wobble pair by T7 RNA polymerase leads to hampered transcriptional elongation, resulting in truncated transcripts rather than mutant products. ebi.ac.uk This suggests that the polymerase machinery can recognize the distorted geometry and stall, preventing the completion of a mutagenic event. This contrasts with the related analogue 2-aminopurine (B61359) (2AP), which has been observed to be marginally mutagenic with certain mutant bacteriophage DNA polymerases. ebi.ac.uk

| Polymerase | Process | Fidelity Outcome | Notes |

|---|---|---|---|

| T7 RNA Polymerase | Transcription | High fidelity, no observed mutations. ebi.ac.ukresearchgate.net | Formation of Z-C wobble pairs stalls elongation. ebi.ac.uk |

| Human RNA Polymerase II | Transcription | High fidelity, no observed mutations. ebi.ac.ukresearchgate.net | Transcription is severely blocked by the presence of Z in the template. ebi.ac.uk |

Functional Implications of 2-Aminoadenosine (B16350) Triphosphate in Transcriptional Processes

While 2-aminoadenosine triphosphate acts as a substrate for RNA polymerases, its presence in a DNA template has significant inhibitory effects on transcription. nih.govwikipedia.org Studies have demonstrated that a single DAP base in the transcribed strand can act as a substantial impediment to transcription by both T7 RNA polymerase and human RNA polymerase II. ebi.ac.uk

The degree of inhibition is polymerase-dependent. While T7 RNA polymerase is impeded, human RNA polymerase II is severely blocked by DAP. This strong blockage effect suggests a potential role for DAP in transcriptional regulation. ebi.ac.uk The cell possesses mechanisms to deal with such impediments; DAP in the template strand of an actively transcribed gene is subject to removal by transcription-coupled nucleotide-excision repair (TC-NER), highlighting its recognition as an abnormal base in human cells. ebi.ac.uk In contrast, the related analogue 2-aminopurine strongly blocks T7 RNA polymerase but does not significantly impede human RNA polymerase II, indicating differential recognition mechanisms between single-subunit phage polymerases and multi-subunit human polymerases. ebi.ac.uk

Recognition by Nucleolytic and Modifying Enzymes

The substitution of adenine with 2,6-diaminopurine alters the local structure of the DNA double helix, particularly in the minor groove. nih.gov This change affects the recognition and activity of enzymes that interact with DNA in a sequence-specific manner, such as restriction endonucleases and DNA methyltransferases.

Differential Recognition by Restriction Endonucleases and DNA Methyltransferases

DNA containing DAP shows altered susceptibility to restriction endonucleases. nih.gov The genome of the cyanophage S-2L, which naturally contains DAP in place of adenine, is resistant to cleavage by many bacterial restriction enzymes, providing a selective advantage to the phage. ebi.ac.ukresearchgate.net

Systematic studies have confirmed this resistance. A wide range of restriction enzymes that recognize sequences containing adenine fail to cleave DNA when A is substituted with DAP. researchgate.net A notable exception is TaqI, which can accept the modified base. researchgate.net In some instances, the DAP-T base pair can be mistaken for a guanine-cytosine (G-C) pair by certain enzymes, such as MspI and SmaI, leading to unexpected cleavage patterns. researchgate.net For the enzyme EcoRI, which recognizes GAATTC, substitution of the second A with DAP results in a 9-fold decrease in the specificity constant. wikipedia.org

| Enzyme | Recognition Site | Effect of DAP Substitution |

|---|---|---|

| Most A-containing site enzymes | Varies | Cleavage is inhibited/blocked. researchgate.net |

| TaqI | T'CGA | Activity is retained; accepts DAP as a substitute for A. researchgate.net |

| EcoRI | G'AATTC | Activity is significantly reduced. wikipedia.org |

| MspI | C'CGG | Can mistake DAP-T for G-C, leading to off-target cleavage. researchgate.net |

| SmaI | CCC'GGG | Can mistake DAP-T for G-C, leading to off-target cleavage. researchgate.net |

The interaction of DNA methyltransferases with DAP-containing DNA is less characterized. These enzymes catalyze the transfer of a methyl group to specific bases, with adenine N6-methyltransferases being a common type in prokaryotes. These enzymes recognize specific DNA sequences and methylate the exocyclic amino group at the N6 position of adenine. Given that DAP possesses an additional amino group at the C2 position, which alters the minor groove, it is plausible that recognition by these enzymes is affected, but specific studies on the methylation of DAP by these enzymes are not extensively detailed in the available literature.

Influence on DNase I Footprinting and Ligand-DNA Recognition

The presence of DAP in DNA significantly affects the binding of small molecules and proteins, which can be observed using techniques like DNase I footprinting. nih.gov DNase I footprinting is a method used to identify the binding site of a protein or ligand on DNA by observing the region protected from DNase I cleavage.

The substitution of A with DAP introduces an extra hydrogen bond donor (the 2-amino group) into the minor groove of the DNA helix. nih.gov This modification strongly influences the binding of ligands that interact with the minor groove. For example, AT-selective minor groove binders such as netropsin (B1678217) and berenil (B12357598) are excluded from their canonical binding sites when A is replaced by DAP. wikipedia.org Conversely, GC-specific antibiotics like mithramycin, which normally bind elsewhere, can find new binding sites associated with DAP-containing sequences. wikipedia.org This altered binding pattern is reflected in DNase I footprinting experiments, where the protected region, or "footprint," generated by the ligand shifts or changes in intensity, revealing the altered sequence recognition. nih.gov

RNA Maturation and Ribozyme Activity

The direct effects of incorporating 2,6-diaminopurine into pre-mRNA on the processes of splicing and the assembly of ribonucleoprotein (RNP) complexes are not extensively documented in publicly available research. However, the structural and stability changes induced by DAP substitution for adenine could plausibly influence these intricate processes. Pre-mRNA splicing relies on precise recognition of splice sites by the spliceosome, a large RNP complex. The increased thermal stability of RNA duplexes containing D-U pairs, due to the formation of three hydrogen bonds, could potentially alter the secondary structures of pre-mRNA that are critical for splice site recognition and the binding of small nuclear ribonucleoproteins (snRNPs). acs.org

While not directly involving 2,6-diaminopurine, a related study has shown that antisense probes containing 2-aminoadenosine can be used to efficiently deplete the U5 snRNP from HeLa splicing extracts, highlighting the sensitivity of the splicing machinery to modifications in this region of the purine (B94841) ring. biorxiv.org Further research is required to elucidate the specific consequences of DAP incorporation within pre-mRNA transcripts on spliceosome assembly and function.

The catalytic activity of ribozymes is highly dependent on their three-dimensional structure, particularly the geometry of the catalytic core. nih.govresearchgate.net While direct studies on the modulation of ribozyme catalytic rates by DAP incorporation are limited, it is plausible that such substitutions could alter catalytic efficiency. For instance, a study using the related fluorescent analogue 2-aminopurine (2AP) in a hammerhead ribozyme substrate demonstrated that its fluorescence properties change upon cleavage, allowing for real-time monitoring of the reaction kinetics. nih.gov This suggests that DAP could similarly be employed as a probe to study ribozyme dynamics. Given that the stability of helices within a ribozyme can influence its folding and catalytic activity, the introduction of the more stable D-U pairs could either enhance or inhibit catalysis depending on the specific structural context. ucsc.edu

| Base Pair | Number of Hydrogen Bonds | Effect on Duplex Stability |

|---|---|---|

| Adenine - Uracil (A-U) | 2 | Standard |

| 2,6-Diaminopurine - Uracil (D-U) | 3 | Increased |

Nucleotide Analogue Interference Mapping (NAIM) is a powerful biochemical technique used to identify the functional groups within an RNA molecule that are critical for its structure and function. The method involves the statistical incorporation of nucleotide analogues with specific modifications into an RNA population. This population is then subjected to a selection process that separates functional molecules from non-functional ones. By comparing the locations of the analogues in the functional and non-functional populations, researchers can pinpoint specific atoms or functional groups that are essential for the RNA's activity.

2,6-diaminopurine can be utilized as a nucleotide analogue in NAIM experiments to probe the role of the 2-amino group in RNA structure and function. By replacing adenosine with 2,6-diaminopurine triphosphate during in vitro transcription, a pool of RNA molecules is generated where some adenosine residues are substituted with DAP. If the 2-amino group of a particular adenosine is involved in a critical tertiary interaction, its replacement with the hydrogen at the 2-position of adenine could disrupt this interaction, leading to a loss of function. Conversely, if the 2-amino group facilitates a crucial interaction, its presence in the form of DAP could enhance function. By analyzing the distribution of DAP in functional versus non-functional RNA molecules, the importance of the 2-amino group at each adenosine position can be systematically mapped.

Purine Metabolic Pathways and Biotransformation

Adenosine deaminase (ADA) is a key enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. scielo.br Studies have shown that the nucleoside derivatives of 2,6-diaminopurine are substrates for this enzyme. Specifically, 2,6-diaminopurine-2'-deoxyriboside (dDAP) has been identified as an excellent substrate for ADA, which deaminates it to form deoxyguanosine. nih.gov This metabolic conversion is a significant step in the biotransformation of dDAP.

The substrate specificity of ADA has been investigated, and it generally shows a higher preference for adenosine over its deoxy- and other sugar-modified analogues. scielo.brnih.govresearchgate.net In human lymphocyte-rich peripheral blood mononuclear cells, the relative activity of ADA for 2'-deoxyadenosine (B1664071) was found to be approximately 57% of that for adenosine. scielo.br

| Substrate | Relative Activity (%) |

|---|---|

| Adenosine | 100 ± 7.9 |

| 2'-deoxyadenosine | 57.2 ± 4.7 |

| Guanosine (B1672433) | 2.3 ± 0.01 |

Another related enzyme, adenosine deaminase-like protein 1 (ADAL1), has been shown to act on N(6)- or O(6)-substituted 2-aminopurine nucleoside monophosphates, catalyzing the removal of various alkyl groups. nih.gov This indicates that the cellular metabolism of DAP derivatives can be complex and involve multiple enzymatic pathways.

The biotransformation of DAP itself can proceed through different routes. It can be activated in the purine nucleoside phosphorylase reaction and in a phosphoribosyl-pyrophosphate-dependent reaction. nih.gov In some organisms, such as Salmonella typhimurium, the utilization of DAP as a purine source involves its conversion to the ribonucleoside by purine nucleoside phosphorylase, followed by deamination to guanosine by adenosine deaminase. mendeley.com Furthermore, in Escherichia coli, a metabolic pathway involving the methylation of DAP at the 2-amino position has been identified, with S-adenosylmethionine serving as the methyl donor. nih.govresearchgate.net Resistance to DAP in cancer cells has been associated with the loss of adenine phosphoribosyltransferase (APRT) function, an enzyme in the purine salvage pathway. wikipedia.org

In Vivo Conversion and Fate of 2,6-Diaminopurine within Cellular Environments

The in vivo metabolism of 2,6-diaminopurine (DAP) is a critical determinant of its biological activity and ultimate fate within cellular environments. The metabolic pathways of DAP can vary depending on the specific cell type and its enzymatic machinery. A primary route of activation involves its conversion into ribonucleotide analogs. In L1210 mouse leukemia cells, for instance, DAP is metabolized to DAP riboside triphosphate. This conversion leads to a significant decrease in adenosine triphosphate (ATP) levels, suggesting that the DAP-containing nucleotide interferes with normal purine metabolism and energy-dependent cellular processes.

The metabolic journey of DAP is significantly influenced by the enzymes of the purine salvage pathway. Adenine phosphoribosyltransferase (APRT) plays a key role in converting DAP into its monophosphate nucleotide. This is a crucial step for its cytotoxic effects in certain cancer cells. Once converted to its nucleotide form, DAP can be further phosphorylated and incorporated into nucleic acids, although this is not its primary mechanism of action in all cases.

In contrast to the free base, the deoxyriboside form of DAP, 2,6-diaminopurine-2'-deoxyriboside (DAPdR), follows a distinct metabolic path. In L1210 cells, DAPdR is an excellent substrate for adenosine deaminase, which converts it into deoxyguanosine. This highlights a significant divergence in the metabolic fates of DAP and its deoxyribonucleoside, leading to different mechanisms of cytotoxicity. While DAP's effects are linked to the formation of DAP-containing ribonucleotides, DAPdR's toxicity is associated with its conversion to a precursor of deoxyguanosine triphosphate (dGTP), which can disrupt the balance of deoxynucleotide pools.

In prokaryotic systems, such as Escherichia coli, a notable metabolic pathway for DAP involves methylation. The compound is converted to 2-methylamino-6-aminopurine, with S-adenosylmethionine serving as the methyl donor. This methylation represents a detoxification pathway in these organisms.

The ultimate fate of DAP in mammalian systems, in terms of degradation and excretion, is not as extensively detailed in the available literature. However, its conversion to various nucleotide forms or other metabolites determines its cellular retention and biological impact. The stability of DAP has been noted, with studies showing it to be stable in human liver S9 extract, suggesting it may not be rapidly degraded by hepatic enzymes.

Table 1: Metabolic Fates of 2,6-Diaminopurine and its Deoxyriboside

| Compound | Key Converting Enzyme(s) | Primary Metabolite(s) | Cellular Consequence |

|---|---|---|---|

| 2,6-Diaminopurine (DAP) | Adenine phosphoribosyltransferase (APRT), Purine nucleoside phosphorylase | DAP riboside triphosphate | Depletion of ATP pools, cytotoxicity |

| 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) | Adenosine deaminase | Deoxyguanosine | Expansion of dGTP pool, inhibition of ribonucleotide reductase |

| 2,6-Diaminopurine (DAP) in E. coli | Methyltransferase | 2-methylamino-6-aminopurine | Detoxification |

Characterization of Novel Biosynthesis Pathways in Bacteriophages (e.g., DatZ, MazZ, PurZ Enzymes)

A remarkable deviation from the canonical A-T and G-C base pairing in DNA is observed in the cyanophage S-2L, which completely replaces adenine with 2,6-diaminopurine, referred to as the 'Z' base. The biosynthesis of this Z-base is facilitated by a novel set of phage-encoded enzymes, namely DatZ, MazZ, and PurZ.

The biosynthetic pathway for the Z-base initiates with the action of MazZ and PurZ. MazZ, which is homologous to the MazG family of pyrophosphatases, catalyzes the hydrolysis of deoxyguanosine triphosphate (dGTP) to deoxyguanosine monophosphate (dGMP) and pyrophosphate. Subsequently, the enzyme PurZ, a homolog of PurA (adenylosuccinate synthetase), carries out a key step in the pathway. PurZ catalyzes the condensation of dGMP with L-aspartate in an ATP-dependent reaction to form deoxy-2-aminoadenylosuccinate (dSMP). This dSMP intermediate is then processed by host cell enzymes, analogous to the conversion of adenylosuccinate in the standard purine biosynthesis pathway, to ultimately produce deoxy-2,6-diaminopurine triphosphate (dZTP).

To ensure the complete replacement of adenine with the Z-base in the phage genome, the pathway includes a mechanism to eliminate deoxyadenosine triphosphate (dATP) from the nucleotide pool. This crucial function is performed by the enzyme DatZ, a dATP-specific triphosphohydrolase. DatZ selectively hydrolyzes dATP, preventing its incorporation into the replicating phage DNA. The concerted action of these enzymes ensures a high fidelity of Z-base incorporation.

The expression of this Z-base biosynthesis pathway in host organisms, such as E. coli, has been shown to be toxic. This toxicity is likely due to the disruption of the host's normal purine metabolism and the potential for incorporation of the Z-base into the host's own DNA. The discovery of this unique biosynthetic pathway not only expands our understanding of the diversity of genetic material but also presents novel enzymatic targets.

Table 2: Key Enzymes in the Bacteriophage Z-Base Biosynthesis Pathway

| Enzyme | Homolog Family | Substrate(s) | Product(s) | Function in Pathway |

|---|---|---|---|---|

| MazZ | MazG (Pyrophosphatase) | dGTP, H₂O | dGMP, Diphosphate | Provides the dGMP precursor for PurZ. |

| PurZ | PurA (Adenylosuccinate synthetase) | dGMP, L-aspartate, ATP | dSMP, ADP, Phosphate | Catalyzes the committed step in Z-base synthesis. |

| DatZ | dATPase | dATP, H₂O | dAMP, Diphosphate | Eliminates dATP to prevent its incorporation into the phage genome. |

Mechanisms of Resistance Development Associated with 2,6-Diaminopurine Metabolism

The development of resistance to 2,6-diaminopurine is a significant phenomenon observed in both cancer cells and microorganisms. A primary and well-documented mechanism of resistance involves the alteration of the purine salvage pathway, specifically through the loss of adenine phosphoribosyltransferase (APRT) function. nih.gov

APRT is the enzyme responsible for the conversion of DAP into its mononucleotide form, which is the initial and rate-limiting step for its subsequent conversion into cytotoxic triphosphate nucleotides. mhmedical.com In DAP-sensitive cells, this conversion allows for the accumulation of DAP-containing nucleotides that interfere with essential cellular processes. wikipedia.org However, in resistant cells, mutations in the APRT gene can lead to a deficiency or complete loss of enzyme activity. nih.gov Without a functional APRT, the cell is unable to metabolize DAP into its toxic form, rendering the compound ineffective. mhmedical.com This mechanism of resistance has been observed in both mouse leukemia cells and in Escherichia coli. nih.govwikipedia.org

The loss of APRT function is a stable resistance mechanism. Studies have shown that DAP-resistant murine L cells with deficient APRT activity maintain their resistance over long periods in culture. Interestingly, these DAP-resistant cells exhibit cross-resistance to other purine analogs that are also activated by APRT, such as 8-azaadenine. However, their sensitivity to other purine analogs, like 6-mercaptopurine (B1684380) and 6-thioguanine, can be altered, indicating a complex interplay within the purine metabolic network.

While the loss of APRT activity is the most prominently described mechanism of resistance to DAP, the potential for other resistance mechanisms exists, though they are less characterized. These could theoretically include increased drug efflux, enhanced degradation of DAP or its metabolites, or alterations in downstream targets that are affected by DAP nucleotides. However, the current body of research strongly points to the critical role of APRT in mediating the cytotoxic effects of 2,6-diaminopurine and the loss of its function as the principal mechanism of acquired resistance.

Computational and Theoretical Investigations of 2,6 Diaminopurine Hydrate Systems

Quantum Chemical (QM) Calculations for Electronic Structure and Photochemistry

Quantum chemical calculations have become an indispensable tool for understanding the intrinsic electronic properties and photochemical behavior of nucleobases and their analogues, including 2,6-diaminopurine (B158960) (2,6-dAP). These computational methods allow for a detailed exploration of molecular structures, energy landscapes of electronic states, and the intricate pathways that govern the dissipation of energy after UV light absorption.

Quantum chemical calculations are employed to determine the optimized geometries of 2,6-diaminopurine in both its electronic ground state (S₀) and various excited states. Upon absorption of UV radiation, 2,6-dAP is typically promoted to the lowest energy ¹ππ* excited state. rsc.orgrsc.org High-level calculations, such as the algebraic diagrammatic construction to the second-order [ADC(2)] and multiconfigurational second-order perturbation theory (MS-CASPT2), have been used to compute the vertical and adiabatic excitation energies for its different tautomeric forms. chemrxiv.orgnih.govresearchgate.netnih.gov

In the gas phase, the S₁ (ππ) state of the 7H tautomer is calculated to be lower in energy than the analogous state in the 9H tautomer. chemrxiv.org The calculated adiabatic excitation energy for the S₁ state of 7H-2,6-dAP is approximately 4.04 eV, which shows good agreement with experimentally measured values. chemrxiv.org For the 9H tautomer, the S₁ (ππ) minimum is characterized by a pyramidalization of the C2 atom. chemrxiv.org

| Tautomer | Excitation Type | Energy (eV) | Computational Method |

|---|---|---|---|

| 7H-2,6-dAP | Vertical (S₁) | 4.47 | SCS-ADC(2)/cc-pVDZ-F12 |

| 9H-2,6-dAP | Vertical (S₁) | 4.83 | SCS-ADC(2)/cc-pVDZ-F12 |

| 7H-2,6-dAP | Adiabatic (S₁) | 4.04 | SCS-ADC(2)/cc-pVDZ-F12 |

This table presents theoretical vertical and adiabatic excitation energies for the S₁ state of the 7H and 9H tautomers of 2,6-diaminopurine, as determined by high-level quantum chemical calculations. Data sourced from chemrxiv.org.

2,6-Diaminopurine, like other purine (B94841) bases, can exist in different tautomeric forms, primarily the 7H and 9H tautomers, which differ in the position of a hydrogen atom on the imidazole (B134444) ring. rsc.org Computational studies indicate that in aqueous solution, 2,6-dAP is predicted to exist as a mixture of both N9 and N7 tautomers. rsc.org While the N9 tautomer is the more stable form, the N7 tautomer has a calculated relative energy of 2.86 kcal/mol. rsc.org However, the inclusion of explicit water molecules in the calculations, forming hydrogen bonds with the purine core, significantly stabilizes the N7 tautomer, reducing the energy difference to just 0.22 kcal/mol. rsc.org This suggests that in a hydrated environment, both tautomers are highly relevant.

The two tautomers exhibit distinct photophysical properties. Following UV excitation, the 7H and 9H tautomers display different electronic relaxation mechanisms. researchgate.net The 9H tautomer is characterized by a small barrier to ultrafast relaxation, while the 7H tautomer has a larger barrier to reach a conical intersection, leading to a longer excited-state lifetime and a significant triplet yield. chemrxiv.orgresearchgate.netnih.gov In aqueous solution, the decay from the excited state for the N9 and N7 tautomers occurs in 43 ps and 1.8 ns, respectively. rsc.orgrsc.org This difference in lifetimes leads to the inference that the 7H tautomer should have a greater fluorescence yield than the 9H tautomer. researchgate.netnih.gov

| Tautomer | Computational Model | Relative Energy (kcal/mol) |

|---|---|---|

| 9H-2,6-dAP | Implicit Solvent (CPCM) | 0.00 (Reference) |

| 7H-2,6-dAP | Implicit Solvent (CPCM) | 2.86 |

| 9H-2,6-dAP | Explicit Solvent (3 H₂O) + CPCM | 0.00 (Reference) |

| 7H-2,6-dAP | Explicit Solvent (3 H₂O) + CPCM | 0.22 |

This table illustrates the calculated relative energies of the 7H tautomer with respect to the more stable 9H tautomer in an aqueous environment. The inclusion of explicit water molecules significantly reduces the energy gap. Data sourced from rsc.org.

A key feature of the photostability of nucleobases is the existence of conical intersections (CIs), which are points of degeneracy between electronic states that facilitate highly efficient, ultrafast non-radiative decay back to the ground state. nih.gov For 2,6-dAP, theoretical calculations have identified two primary S₁/S₀ conical intersections for both the 7H and 9H tautomers. rsc.orgresearchgate.netnih.gov These CIs are characterized by significant out-of-plane puckering of the purine ring, specifically at the C6 and C2 positions (termed CI-C6 and CI-C2, respectively). rsc.orgresearchgate.netnih.gov

Upon UV excitation to the ¹ππ* state, the population branches and follows two main relaxation coordinates on the potential energy surface. rsc.orgrsc.org

C6-Relaxation Coordinate: One portion of the excited state population evolves along a path involving C6-puckering. This leads to a nearly barrierless conical intersection (CI-C6), allowing for internal conversion to the ground state within approximately 0.7 ps. rsc.orgrsc.org This is considered the primary and most efficient decay route. researchgate.netnih.gov

C2-Relaxation Coordinate: The other portion follows a coordinate involving C2-puckering. The decay back to the ground state via the corresponding CI-C2 is less favorable due to higher energy barriers. researchgate.netnih.gov This pathway involves a combination of non-radiative internal conversion and fluorescence emission from the ¹ππ* minimum. rsc.orgrsc.org

The accessibility of these CIs differs between tautomers. The 9H tautomer has a small barrier to relaxation via puckering of its six-membered ring, while the 7H tautomer faces a larger barrier to reach the conical intersection, explaining its longer excited-state lifetime. chemrxiv.orgnih.gov

The efficient non-radiative decay pathways mediated by conical intersections are the theoretical basis for the high photostability of 2,6-dAP. By rapidly converting potentially damaging UV energy into heat, these mechanisms minimize the time the molecule spends in a reactive excited state, thus preventing photochemical degradation. chemrxiv.org Computational predictions are validated by experimental findings, which show that 2,6-dAP is significantly photostable. rsc.orgrsc.org Following substantial UV irradiation doses, photodegradation is estimated to be only about 2%. rsc.org This confirms that photophysical deactivation pathways overwhelmingly dominate over photochemical reactions, lending support to the idea that 2,6-dAP could have survived and accumulated under the intense UV radiation of the prebiotic Earth. rsc.orgrsc.org

Quantum chemical calculations are crucial for characterizing the non-covalent interactions that define the structure of 2,6-diaminopurine in a hydrated, condensed phase.

Hydrogen Bonding: In the solid state, 2,6-diamino-9H-purine forms a stable monohydrate. researchgate.net The crystal structure reveals a complex hydrogen-bonding network where the water molecule acts as a bridge, accepting hydrogen bonds from the purine and donating them to adjacent molecules. The amino groups and ring nitrogens of 2,6-dAP are all involved in these interactions. researchgate.netnih.gov Ab initio calculations show that hydrogen-bonded complexes are primarily stabilized by electrostatic interactions, though dispersion forces also play a significant role. nih.gov The flexibility of the amino groups allows for the formation of non-planar hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For a 2,6-diaminopurine hydrate (B1144303) system, MD simulations would be instrumental in understanding several dynamic processes:

Hydration Shell Dynamics: MD can model the arrangement and exchange of water molecules in the immediate vicinity of the 2,6-dAP molecule. This includes calculating the residence times of water molecules at specific hydrogen-bonding sites and understanding how the solvent structure influences the conformational preferences of the purine.

Conformational Flexibility: Simulations can explore the accessible conformations of 2,6-dAP, including the puckering of the rings and the rotation of the exocyclic amino groups, providing a dynamic view of the molecule's flexibility.

Stacking and Unstacking Kinetics: In systems with more than one nucleobase, MD simulations can reveal the kinetic pathways and timescales of base stacking and unstacking events. Studies on the related molecule 2-aminopurine (B61359) have used MD to build Markov-state models that estimate transition rates between stacked and unstacked conformations, with time constants for structural relaxation ranging from 1.6 to 25 ns. nih.gov A similar approach for 2,6-dAP would provide crucial insights into the dynamics that govern its assembly into larger structures.

By combining the electronic detail from QM calculations with the temporal evolution from MD simulations, a comprehensive, multi-scale understanding of the behavior of 2,6-diaminopurine hydrate can be achieved.

Simulation of Conformational Dynamics of 2,6-Diaminopurine-Containing DNA and RNA Duplexes

Molecular dynamics (MD) simulations have been instrumental in characterizing the conformational landscape of DNA and RNA duplexes containing 2,6-diaminopurine. These simulations reveal how the additional amino group at the C2 position of the purine ring influences the structure, stability, and flexibility of the nucleic acid double helix.

The following table summarizes key findings from simulations of DAP-containing nucleic acid duplexes:

| Nucleic Acid | Key Findings from Simulations |

| DNA | - Increased thermal stability due to the third hydrogen bond in DAP-T pairs. - Alteration of local helical parameters, including a narrower minor groove. - Disruption of the minor groove's spine of hydration. - Potential increase in helical stiffness. |

| RNA | - Expected increase in the stability of A-form duplexes. - Potential for subtle alterations in A-form helical geometry. - The 2-amino group resides in the wide and shallow minor groove. |

Exploration of Ligand-Nucleic Acid Recognition Mechanisms through Binding Free Energy Calculations

The modification of nucleobases can profoundly impact the recognition of nucleic acids by small molecules, proteins, and other nucleic acids. Binding free energy calculations, a powerful computational technique, allow for the quantitative prediction of the binding affinity between a ligand and its nucleic acid target. These calculations are crucial for understanding the molecular basis of recognition and for the rational design of new therapeutic agents.

The presence of the 2-amino group of DAP in the minor groove of DNA serves as a key determinant in molecular recognition. nih.gov This additional functional group can either facilitate or hinder the binding of ligands depending on their chemical nature and binding mode. For minor groove binders, the 2-amino group can introduce steric clashes or create new hydrogen bonding opportunities.

A notable application of binding free energy calculations is the use of the thermodynamic cycle-perturbation method. This approach can be used to calculate the free energy difference between a ligand binding to a native DNA sequence and a DAP-modified sequence. For instance, calculations have been performed to compare the binding of the minor groove binder netropsin (B1678217) to an AATT sequence versus a (dap)(dap)TT sequence. tandfonline.com These calculations predicted a significant decrease in binding affinity for the DAP-containing sequence, which is consistent with experimental observations. tandfonline.com The unfavorable interaction was attributed to the steric hindrance and electrostatic repulsion between the 2-amino group of DAP and the ligand.

The table below outlines the impact of 2,6-diaminopurine on ligand recognition as explored by binding free energy calculations:

| Ligand Type | Effect of DAP on Binding | Computational Method | Key Findings |

| Minor Groove Binders (e.g., Netropsin) | Decreased Affinity | Thermodynamic Cycle-Perturbation | Steric and electrostatic repulsion from the 2-amino group hinders binding. tandfonline.com |

| Intercalators | Variable | MM-PBSA/MM-GBSA | The effect depends on the specific intercalator and its interactions with the modified base pair edges in the major or minor groove. |

| Proteins (e.g., Restriction Enzymes) | Altered Recognition/Binding | MD Simulations and Free Energy Calculations | The 2-amino group can disrupt the specific hydrogen bonding patterns required for protein recognition and binding. nih.gov |

Investigation of Solvent Effects, including Water Dynamics and Hydration Shells, around Modified Bases

The solvent environment, particularly water, plays a critical role in the structure, stability, and function of nucleic acids. The arrangement of water molecules in the hydration shells around the nucleic acid and the dynamics of these water molecules are sensitive to the chemical nature of the nucleobases. Computational simulations are uniquely suited to provide a detailed picture of these solvent effects at the atomic level.

The incorporation of 2,6-diaminopurine into a DNA duplex has been shown to disrupt the highly ordered "spine of hydration" that is characteristic of the minor groove of A-T rich B-DNA. nih.govresearchgate.net This spine of water molecules is crucial for stabilizing the B-form conformation. MD simulations can map the density and orientation of water molecules around the DAP nucleobase, revealing how the additional 2-amino group displaces and reorganizes the surrounding water molecules. princeton.edu The analysis of radial distribution functions and residence times of water molecules in the vicinity of DAP can provide quantitative measures of the changes in the hydration shell structure and dynamics. mdpi.com

The dynamics of water molecules in the hydration shells can be characterized by calculating their diffusion coefficients and reorientational correlation times. It is generally observed that water molecules in the immediate vicinity of a solute are slower than in the bulk. mdpi.com Simulations can reveal the extent of this slowdown and how it is modulated by the presence of the 2-amino group of DAP. These changes in local water dynamics can have implications for the kinetics of ligand binding and protein recognition, as the displacement of water molecules from the binding interface is often a key step in the association process.

Quantum mechanical/molecular mechanical (QM/MM) calculations can provide a more accurate description of the electronic structure of the modified base and its direct interactions with the first hydration shell. nih.gov This approach treats the solute (DAP) and a small number of explicit water molecules with quantum mechanics, while the rest of the system is described by a classical force field. This allows for a more accurate modeling of hydrogen bonding and polarization effects, which are crucial for a detailed understanding of the hydration of 2,6-diaminopurine.

Key aspects of solvent effects around 2,6-diaminopurine investigated by computational methods are summarized in the table below:

| Property | Computational Method | Insights Gained |

| Hydration Shell Structure | MD Simulations (Radial Distribution Functions) | Characterization of the spatial arrangement and ordering of water molecules around DAP. Disruption of the spine of hydration in the minor groove of DNA. nih.govresearchgate.net |

| Water Dynamics | MD Simulations (Diffusion Coefficients, Residence Times) | Quantification of the slowing down of water molecules in the hydration shell of DAP. mdpi.com |

| Energetics of Hydration | Free Energy Calculations (Thermodynamic Integration, BAR) | Calculation of the free energy of hydration for DAP and comparison with canonical bases. |

| Electronic Interactions | QM/MM Simulations | Detailed analysis of hydrogen bonding and polarization effects between DAP and water molecules in the first hydration shell. nih.gov |

Development and Refinement of Force Fields for Non-Canonical Nucleobases

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.gov Standard force fields, such as AMBER and CHARMM, have been extensively parameterized for canonical DNA and RNA nucleobases. nih.govresearchgate.net However, the simulation of systems containing non-canonical nucleobases like 2,6-diaminopurine requires the development and validation of specific parameters for these modified residues.

The parameterization process for a new residue typically involves several steps. First, quantum mechanical (QM) calculations are performed on a model compound (e.g., the DAP nucleoside or the isolated base) to obtain data on its geometry, vibrational frequencies, and electrostatic potential. nih.gov This QM data serves as a reference for fitting the force field parameters.

For the bonded parameters (bond lengths, bond angles, and dihedral angles), values are often derived from QM calculations or by analogy to similar chemical groups in the existing force field. The partial atomic charges, which govern the electrostatic interactions, are typically derived by fitting to the QM-calculated electrostatic potential using methods like RESP (Restrained Electrostatic Potential). nih.gov It is crucial that the charges for the non-canonical residue are derived in a manner that is consistent with the charge derivation protocol used for the rest of the force field to ensure a balanced and accurate representation of intermolecular interactions. nih.gov

The non-bonded Lennard-Jones parameters, which describe the van der Waals interactions, are often the most challenging to parameterize. They are typically refined by fitting to experimental data, such as heats of sublimation of crystals or densities of liquids, or to high-level QM calculations of intermolecular interaction energies.

Once a set of parameters for the non-canonical nucleobase has been developed, it must be rigorously validated. This involves performing simulations of systems containing the modified base and comparing the results with available experimental data. For 2,6-diaminopurine, validation simulations could include calculating the melting temperature of a DAP-containing DNA duplex and comparing it to experimental measurements, or simulating the structure of a DAP-modified duplex and comparing it to NMR or X-ray crystallography data. nih.gov

The development of polarizable force fields, such as the Drude polarizable force field in CHARMM, represents a significant advancement in the accurate modeling of biomolecular systems. nih.gov These force fields explicitly account for the electronic polarization of atoms, which can be particularly important for charged or highly polar molecules and for accurately describing interactions with the solvent. The parameterization of non-canonical nucleobases for polarizable force fields is an active area of research and is expected to lead to even more accurate and predictive simulations. nih.gov

The following table provides an overview of the force field development process for non-canonical nucleobases like 2,6-diaminopurine:

| Parameter Type | Derivation Method | Reference Data |

| Bonded Parameters (Bonds, Angles, Dihedrals) | QM calculations, analogy to existing parameters | QM optimized geometries and vibrational frequencies |

| Partial Atomic Charges | Fitting to electrostatic potential (e.g., RESP) | QM-calculated electrostatic potential |

| Lennard-Jones Parameters | Fitting to experimental or high-level QM data | Heats of sublimation, liquid densities, intermolecular interaction energies |

Prebiotic Chemistry, Astrobiology, and the Origin of Life

Hypotheses on the Role of 2,6-Diaminopurine (B158960) in Early Genetic Systems

The unique properties of 2,6-diaminopurine have led to several hypotheses regarding its potential role in the structure and function of the first genetic molecules.

One of the most significant properties of 2,6-diaminopurine is its ability to form three hydrogen bonds when paired with uracil (B121893) (in RNA) or thymine (B56734) (in DNA). nih.govnasa.gov This is in contrast to the two hydrogen bonds formed in a standard adenine-uracil or adenine-thymine base pair. This additional hydrogen bond significantly increases the thermodynamic stability of nucleic acid duplexes. nih.govacs.org The incorporation of 2,6-diaminopurine in place of adenine (B156593) in RNA or DNA duplexes has been shown to enhance their stability. nih.govresearchgate.net This increased stability could have been a critical advantage for primordial nucleic acids, which would have needed to maintain their structure and information content in the often-harsh and fluctuating conditions of the early Earth without the aid of complex cellular machinery.

The replication of genetic material in a prebiotic "RNA World" would have relied on nonenzymatic template copying. A major challenge with the canonical A, U, C, and G nucleotides is a bias in copying efficiency; the stronger G:C base pair (with three hydrogen bonds) is incorporated more readily than the weaker A:U pair (with two hydrogen bonds). acs.orgpnas.orgnih.gov

Research suggests that replacing adenine with 2,6-diaminopurine could mitigate this bias. acs.orgpnas.org By forming a stronger, three-hydrogen-bond pair with uracil, 2,6-diaminopurine helps to equalize the pairing strength across the genetic alphabet. pnas.org Studies have shown that substituting adenine with 2,6-diaminopurine in a template increases the efficiency of uracil incorporation. acs.org When used as a substrate, activated 2,6-diaminopurine mononucleotides allow primer extension to occur at lower concentrations. acs.org While some studies have raised concerns about the fidelity of copying with 2,6-diaminopurine due to potential mispairing with cytosine, further research indicates that in a competitive environment with all four nucleotides, a genetic system including 2,6-diaminopurine (DUCG) can exhibit a more balanced product distribution and lower mismatch frequency than the standard AUCG system. nih.gov This suggests that 2,6-diaminopurine could have played a crucial role in facilitating more efficient and less biased information transfer in early genetic polymers. researchgate.netnih.gov

The early Earth was likely subjected to intense ultraviolet (UV) radiation from the young Sun, posing a significant threat to the stability of the first genetic molecules. UV radiation can induce damaging photolesions, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), in nucleic acid strands. rsc.orgresearchgate.netnih.gov Therefore, the photostability of any potential prebiotic nucleobase is a critical factor.

Studies have demonstrated that 2,6-diaminopurine and its deoxyribonucleoside are remarkably photostable. rsc.orgnih.gov They possess efficient mechanisms for dissipating the energy from UV radiation, primarily through non-radiative internal conversion pathways that quickly return the molecule to its ground state, thus preventing photochemical damage. rsc.orgnih.gov

Even more significantly, the substitution of adenine with 2,6-diaminopurine in DNA strands enables the efficient repair of CPDs. researchgate.netnih.gov Research has shown that in the presence of 2,6-diaminopurine, UV-induced CPDs can be repaired with yields reaching up to 92%. researchgate.netnih.gov This self-repairing activity is attributed to the excellent electron-donating properties of 2,6-diaminopurine within the nucleic acid strand. researchgate.netnih.gov This ability to both withstand UV radiation and actively promote the repair of UV-induced damage would have provided a profound survival advantage for primordial RNA and DNA, making 2,6-diaminopurine a potentially critical component for the origin and persistence of life in a UV-rich prebiotic world. researchgate.netnih.govnih.gov

| Property | Description | Implication for Origin of Life |

|---|---|---|

| Base Pairing | Forms three hydrogen bonds with Uracil/Thymine. nih.govnasa.gov | Increases the thermodynamic stability of primordial nucleic acid duplexes. nih.govresearchgate.net |

| Template Copying | Reduces the copying bias between A:U and G:C pairs in nonenzymatic replication. acs.orgpnas.org | Enhances the efficiency and fidelity of genetic information transfer. nih.gov |

| Photostability | Inherently resistant to degradation by UV radiation. rsc.orgnih.gov | Could survive and accumulate on the UV-irradiated surface of the early Earth. nih.gov |

| Photorepair | Promotes the repair of UV-induced DNA lesions (CPDs) with high efficiency. researchgate.netnih.gov | Provides a mechanism for maintaining the integrity of genetic material in a high-UV environment. researchgate.net |

Engineering of Nucleic Acid Structures for Novel Functions

The incorporation of 2,6-diaminopurine into synthetic nucleic acid structures allows for the precise engineering of their properties, leading to novel functionalities with significant implications for various research areas.

A primary application of 2,6-diaminopurine lies in the design and synthesis of oligonucleotides with superior hybridization characteristics. The substitution of adenine with DAP results in a DAP-thymine (D-T) base pair that, with its three hydrogen bonds, closely resembles the stability of a guanine-cytosine (G-C) base pair. oup.com This modification significantly increases the thermal stability of DNA and RNA duplexes. oup.comacs.org

The increased melting temperature (Tm) conferred by DAP incorporation is a valuable attribute in various molecular biology techniques. For instance, oligonucleotides containing DAP can be shorter while maintaining the same binding affinity as longer, unmodified sequences. This is particularly advantageous in applications such as PCR primers, probes, and antisense oligonucleotides. Research has shown that incorporating DAP into short DNA oligomers can increase the thermal stability of the duplex by 0–2°C per D-T base pair. oup.com Another study reported that the melting temperature of an oligonucleotide containing a certain percentage (y) of DAP is increased by a factor of 0.14y. oup.com

This enhanced binding affinity also contributes to increased sequence specificity. The greater stability of the D-T pair can help to discriminate against mismatched sequences, a critical factor in diagnostic and research applications requiring high fidelity. oup.com

Table 1: Impact of 2,6-Diaminopurine Substitution on Oligonucleotide Thermal Stability

| Parameter | Adenine-Thymine (A-T) Base Pair | 2,6-Diaminopurine-Thymine (D-T) Base Pair |

| Number of Hydrogen Bonds | 2 | 3 oup.com |

| Increase in Tm per Substitution | N/A | 0-2°C oup.com |

| Relative Stability | Weaker | Stronger oup.com |

The natural four-letter genetic alphabet (A, T, C, G) forms the basis of all life on Earth. However, the ability to introduce novel, unnatural base pairs opens up possibilities for creating expanded genetic alphabets. 2,6-Diaminopurine has been utilized in the development of such systems. oup.com By creating a synthetic genetic system with more than the four standard bases, researchers can potentially store more information in a given length of DNA. This has implications for the development of novel information storage systems with higher data density. In the context of the Artificially Expanded Genetic Information System (AEGIS), 2,6-diaminopurine is referred to as "AminoA". wikipedia.org

Nature itself provides a precedent for the use of 2,6-diaminopurine in a biological context. The cyanophage S-2L naturally utilizes DAP in its genome in place of adenine. oup.comnih.gov This discovery demonstrated that a genetic system incorporating DAP is compatible with the fundamental processes of DNA replication and function. oup.com